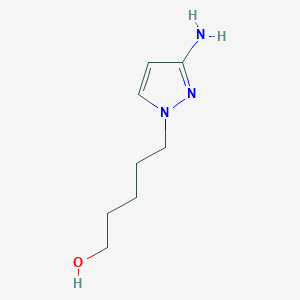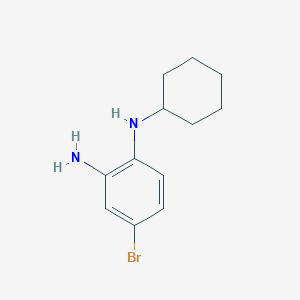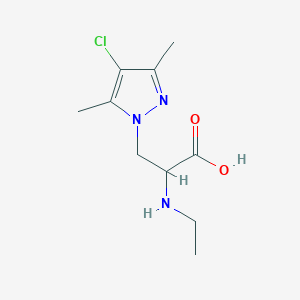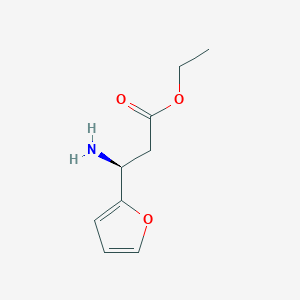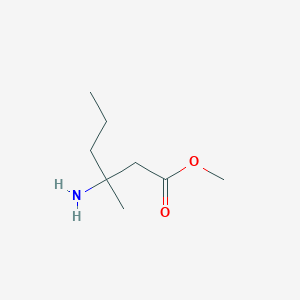
Methyl 3-amino-3-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 It consists of a hexanoate backbone with an amino group and a methyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylhexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the third carbon position.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification followed by aminolysis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
科学的研究の応用
Methyl 3-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of methyl 3-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-3-methylbutanoate
- Methyl 3-amino-3-methylpentanoate
- Methyl 3-amino-3-methylheptanoate
Uniqueness
Methyl 3-amino-3-methylhexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexanoate backbone and the position of the amino and methyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
methyl 3-amino-3-methylhexanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(2,9)6-7(10)11-3/h4-6,9H2,1-3H3 |
InChIキー |
VUGTUVXDLKGNKB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



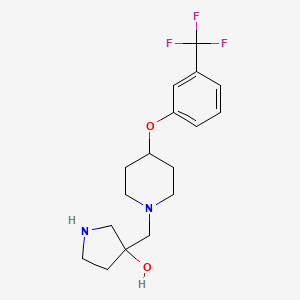
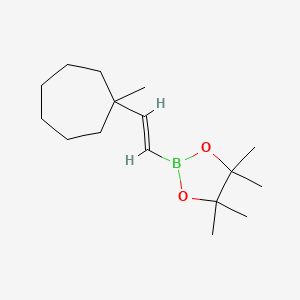
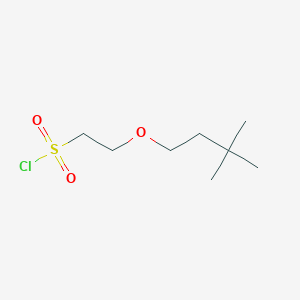
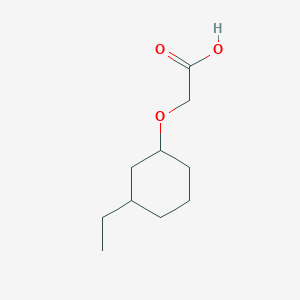
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
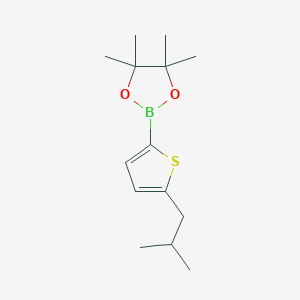
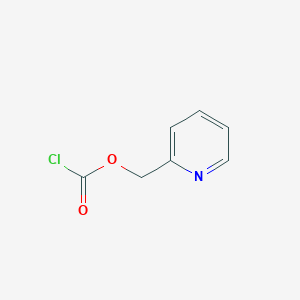
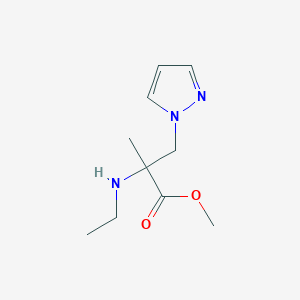
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
